

Application Notes & Protocols: N-(2-hydroxyethyl)-N-methylacetamide as a Specialized Reaction Solvent

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Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-*N*-methylacetamide

Cat. No.: B187150

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Abstract

N-(2-hydroxyethyl)-N-methylacetamide (CAS: 15567-95-0) is an intriguing organic compound featuring both amide and primary alcohol functionalities.^{[1][2]} This unique bifunctional nature suggests its potential as a specialized reaction solvent, distinct from conventional polar aprotic solvents like DMF or NMP and polar protic solvents like ethanol. Its high boiling point and predicted polarity make it a candidate for reactions requiring elevated temperatures and specific solvation properties. This guide provides a comprehensive overview of its physicochemical properties, safety considerations, and detailed protocols for its evaluation and application as a reaction solvent in synthetic chemistry.

Introduction: A Bifunctional Solvent Candidate

The quest for novel reaction media is driven by the need to enhance reaction rates, improve selectivity, and increase the solubility of challenging substrates. **N-(2-hydroxyethyl)-N-methylacetamide** emerges as a compelling option due to its molecular structure. The N,N-disubstituted amide group provides a polar, aprotic character, while the terminal hydroxyl group introduces protic, hydrogen-bond-donating capabilities. This duality allows it to solvate a wide range of substances, from polar and non-polar compounds to inorganic salts.^{[3][4]} Its structural relative, N-Methylacetamide (NMA), is recognized for its excellent solvent properties and high dielectric constant, further suggesting the potential of this hydroxy-functionalized analogue.^[5]

[6] This guide serves as a foundational resource for researchers looking to explore its utility in organic synthesis and drug development.

Physicochemical Properties & Safety Profile

A thorough understanding of a solvent's properties and hazards is paramount before its use in any experimental setting.

Key Physical and Chemical Data

The known properties of **N-(2-hydroxyethyl)-N-methylacetamide** are summarized below. Its high boiling point is particularly noteworthy, enabling a wide operational temperature range for synthetic transformations.

Property	Value	Source(s)
CAS Number	15567-95-0	[1][2][7]
Molecular Formula	C ₅ H ₁₁ NO ₂	[1][2][7]
Molecular Weight	117.15 g/mol	[1][2][7]
Physical Form	Solid	[1]
Boiling Point	161 °C	[3][8]
Density	1.078 g/cm ³	[3][8]

Structural Rationale for Solvent Behavior

The solvent properties of **N-(2-hydroxyethyl)-N-methylacetamide** are dictated by its two key functional groups. The tertiary amide provides a strong dipole for solvating cationic species and polar molecules, while the hydroxyl group can both donate and accept hydrogen bonds, aiding in the dissolution of protic species and anions.

Caption: Molecular structure and functional group analysis.

Safety and Handling

N-(2-hydroxyethyl)-N-methylacetamide is classified as a hazardous substance and requires careful handling in a laboratory setting.

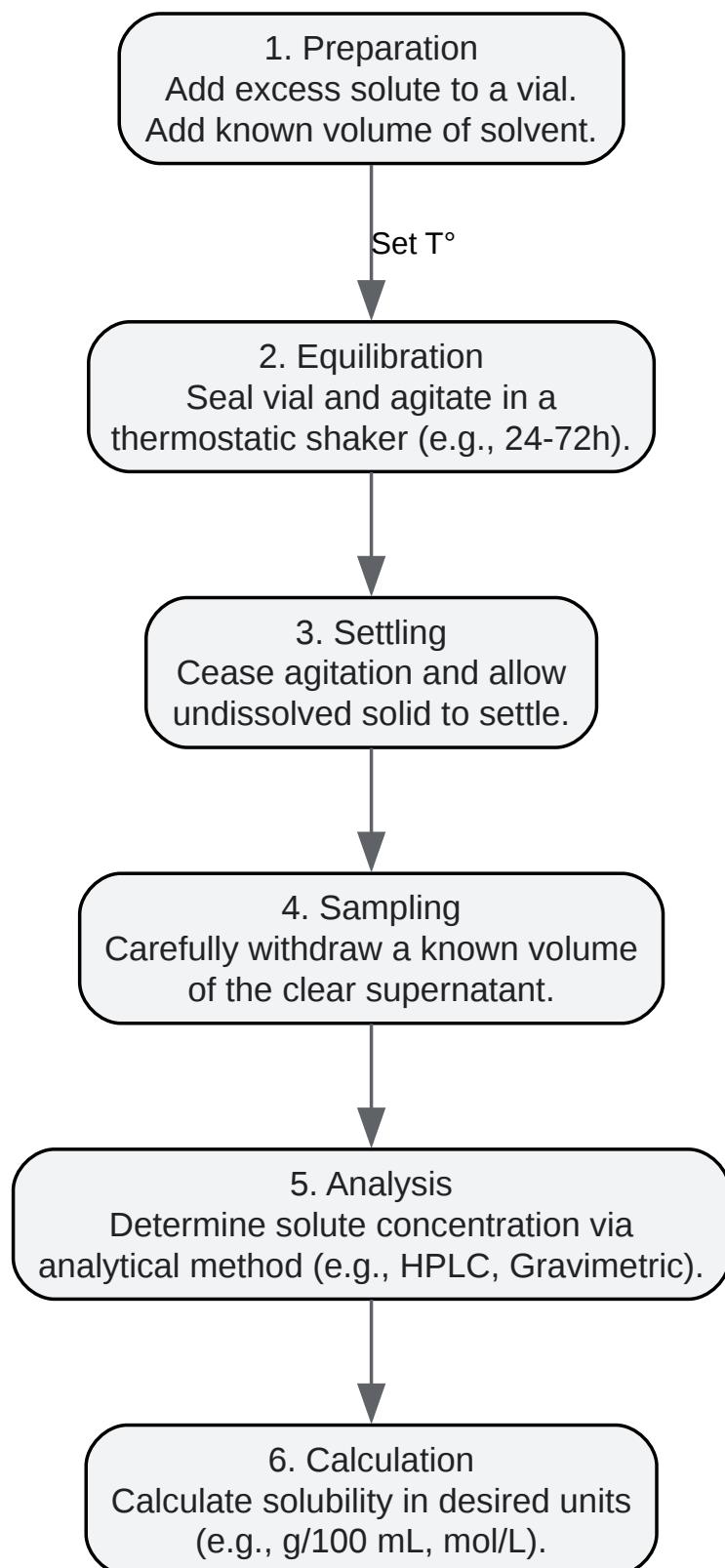
- GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]
- Signal Word: Warning.[2]

Standard Handling Protocol:

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
- Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature. [3][12]
- Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[11]

Protocol: Isothermal Solubility Determination

Before attempting a reaction, it is critical to determine the solubility of all starting materials and reagents in the solvent. The isothermal shake-flask method is a reliable technique for this purpose.[4]

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Caption: Workflow for the isothermal shake-flask solubility test.

Detailed Methodology

Materials:

- **N-(2-hydroxyethyl)-N-methylacetamide** (solvent)
- Compound of interest (solute)
- 20 mL glass vials with screw caps
- Thermostatically controlled shaker or water bath
- Analytical balance
- Volumetric flasks and pipettes
- Filtration device (e.g., syringe filter, 0.45 μm)
- Analytical instrument for quantification (e.g., HPLC, UV-Vis, or evaporation dish for gravimetric analysis)

Procedure:

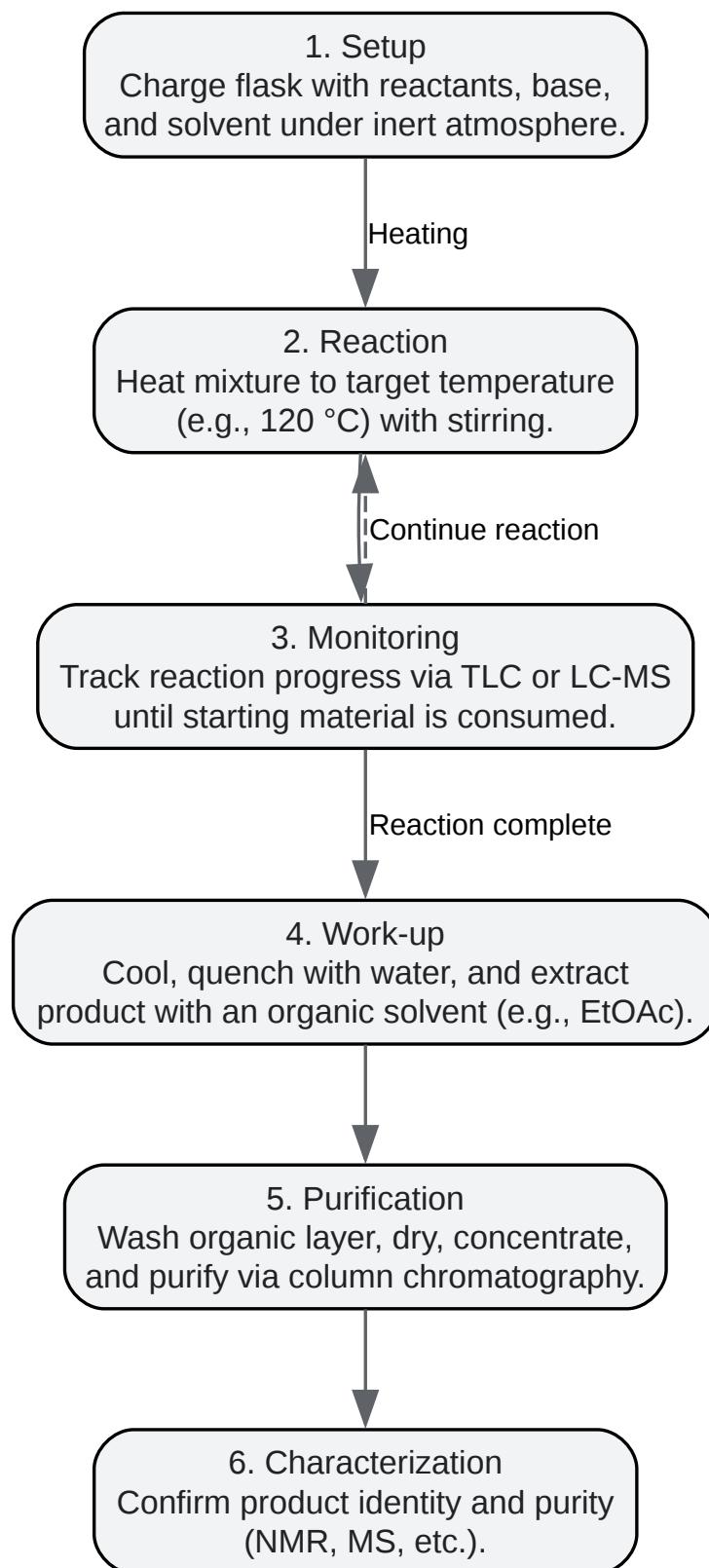
- Add an excess amount of the solid solute to a glass vial, ensuring enough remains undissolved at the end to confirm saturation.[\[4\]](#)
- Accurately add a known volume or mass of **N-(2-hydroxyethyl)-N-methylacetamide** to the vial.
- Seal the vial tightly to prevent any evaporation.
- Place the vial in the thermostatic shaker set to the desired reaction temperature (e.g., 25 °C, 80 °C).
- Agitate the mixture until equilibrium is reached. This can take anywhere from 24 to 72 hours. A consistent concentration measurement over time confirms equilibrium.
- After equilibration, stop the agitation and let the vial stand in the thermostatic bath to allow the excess solid to settle completely.

- Carefully withdraw a known volume of the clear, saturated supernatant. For accuracy, pass the solution through a syringe filter to remove any suspended microparticles.
- Dilute the sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.
- Quantify the concentration of the solute in the sample using a pre-calibrated analytical method (e.g., HPLC).^[4]
- Calculate the original concentration in the saturated solution to determine the solubility.

Application Protocol: A Representative SNAr Reaction

Amide solvents are excellent media for nucleophilic aromatic substitution (SNAr) reactions due to their ability to solvate cations, leaving the nucleophile more reactive. The high boiling point of **N-(2-hydroxyethyl)-N-methylacetamide** makes it particularly suitable for reactions involving less reactive aryl halides.

Reaction: 4-Fluoronitrobenzene with Morpholine to yield 4-(4-Nitrophenyl)morpholine.

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Caption: General workflow for an SNAr reaction.

Detailed Methodology

Materials:

- **N-(2-hydroxyethyl)-N-methylacetamide**
- 4-Fluoronitrobenzene (1.0 eq)
- Morpholine (1.2 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Inert gas supply (Nitrogen or Argon)
- Ethyl acetate, water, brine
- Silica gel for column chromatography[13]

Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0 eq) and **N-(2-hydroxyethyl)-N-methylacetamide** (to achieve a ~0.5 M concentration of the limiting reagent).
- Flush the flask with an inert gas.
- Add 4-fluoronitrobenzene (1.0 eq) followed by the dropwise addition of morpholine (1.2 eq) at room temperature.
- Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring. The high boiling point of the solvent allows for this elevated temperature without needing a sealed pressure vessel.
- Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. A common eluent for this type of compound is a mixture of hexane and ethyl acetate.

[14] The reaction is complete upon full consumption of the 4-fluoronitrobenzene.

- Work-up: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate. The high water solubility of **N-(2-hydroxyethyl)-N-methylacetamide** should facilitate its removal into the aqueous phase.
- Combine the organic extracts and wash sequentially with water and then with a saturated brine solution.[13]
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.[14]

Considerations for Method Development

- Co-Solvent Use: For substrates with poor solubility, consider using it as a co-solvent with other common solvents like toluene or dioxane.
- Solvent Reactivity: The primary alcohol is a potential nucleophile. In the presence of strong bases or electrophiles, it may participate in side reactions. This should be considered during reaction design, especially under harsh conditions.
- Solvent Removal: Given its high boiling point and predicted water solubility, removal from a reaction mixture is best achieved via aqueous extraction rather than evaporation. For highly non-polar products, this is a significant advantage.
- Temperature Optimization: The high boiling point offers a wide temperature window. Reactions should be screened at various temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C) to find the optimal balance between reaction rate and impurity formation.

Conclusion

N-(2-hydroxyethyl)-N-methylacetamide represents a promising, albeit under-explored, specialized solvent for chemical synthesis. Its unique combination of a polar amide and a protic

hydroxyl group, coupled with a high boiling point, provides a distinct set of properties that can be leveraged to overcome challenges in solubility and reactivity. The protocols and considerations outlined in this guide offer a robust starting point for researchers to safely and effectively explore its potential in their own work, paving the way for new applications in drug development and materials science.

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